4-Methyldec-4-en-3-ol
Description
Contextual Significance within Alkenol Chemistry
Unsaturated alcohols, or alkenols, are fundamental building blocks and intermediates in organic synthesis. aem.azaem.az Their importance stems from the dual reactivity conferred by the hydroxyl group and the carbon-carbon double bond, allowing for a wide range of chemical transformations. aem.az Alkenols serve as precursors in the production of various valuable compounds, including pharmaceuticals, fragrances, and polymers. aem.azmmsl.czorientjchem.org
The chemical transformations of unsaturated alcohols, such as oxidation and hydrogenation, are of significant interest. aem.az Oxidation can selectively convert the alcohol moiety into aldehydes or ketones, which are themselves crucial intermediates in the synthesis of perfumes, flavorings, and medicinal compounds. chemimpex.comcore.ac.uk The reactivity of the double bond allows for additions and other modifications, further expanding their synthetic utility. nih.gov The study of alkenols like 4-methyldec-4-en-3-ol contributes to the broader understanding of these versatile molecules and their application in creating complex chemical structures.
Overview of Structural Features and Isomeric Considerations
This compound is an eleven-carbon unsaturated alcohol. Its structure consists of a ten-carbon chain (decane) with a methyl group and a double bond at the fourth carbon position, and a hydroxyl group at the third carbon position.
Table 1: Chemical and Physical Properties of this compound and its Isomer
| Property | Value (this compound) | Value (4-Methyldec-3-en-5-ol) | Reference |
|---|---|---|---|
| CAS Number | 848564-56-7 | 81782-77-6 | nih.gov |
| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O | nih.gov |
| Molecular Weight | 170.29 g/mol | 170.29 g/mol | nih.gov |
| Appearance | - | Colorless to pale yellow liquid | chemimpex.comchemicalbook.com |
| Boiling Point | - | 227 - 228 °C | chemimpex.com |
| Density | - | 0.84 g/cm³ | chemimpex.com |
| Refractive Index | - | n20/D 1.450 - 1.454 | chemimpex.com |
Data for the specific isomer this compound is limited in publicly available literature; properties of the closely related and more commercially common isomer, 4-Methyldec-3-en-5-ol (also known as Undecavertol), are provided for context.
The structure of this compound gives rise to several types of isomerism, which are critical considerations in its synthesis and application.
Geometric Isomerism: The presence of a double bond at the C4 position allows for the existence of (E) and (Z) geometric isomers (also known as cis-trans isomers). google.comstenutz.eu The spatial arrangement of the substituents around the double bond differs between these isomers, which can lead to distinct physical and chemical properties.
Stereoisomerism: The carbon atom at the C3 position, which is bonded to the hydroxyl group, is a chiral center. This means this compound can exist as a pair of enantiomers: (R)-4-methyldec-4-en-3-ol and (S)-4-methyldec-4-en-3-ol. pdx.edustackexchange.com These stereoisomers are non-superimposable mirror images of each other.
Combining these isomeric possibilities, this compound can exist as four distinct stereoisomers: (3R, 4E), (3S, 4E), (3R, 4Z), and (3S, 4Z). google.com The specific synthesis of a single, pure isomer is a common challenge and goal in advanced organic chemistry.
Table 2: Isomeric Considerations for this compound
| Isomerism Type | Description | Possible Forms |
|---|---|---|
| Geometric | Arises from the restricted rotation around the C4=C5 double bond. | (E)-isomer, (Z)-isomer |
| Stereo (Optical) | Arises from the chiral center at the C3 carbon. | (R)-enantiomer, (S)-enantiomer |
Historical Development of Research on Related Unsaturated Alcohols
The study of unsaturated alcohols has a long history, with allyl alcohol being recognized as one of the first and most fundamental examples of this class. aem.azaem.az Early research focused on understanding the basic chemical transformations of these compounds, such as oxidation and hydrogenation, to produce saturated alcohols or carbonyl compounds. aem.az
Over time, research has evolved to develop more selective and efficient methods for these transformations. core.ac.uk For instance, various oxidizing agents have been studied to achieve the selective oxidation of unsaturated alcohols to their corresponding aldehydes or ketones without affecting the double bond. orientjchem.orgcore.ac.uk The development of catalysts, including those based on metals like ruthenium or permanganate (B83412) supported on copper sulfate, has been a key area of investigation. core.ac.uk
In the fragrance industry, specific unsaturated alcohols have been developed for their unique scent profiles. A notable example is Undecavertol, an isomer of this compound, which was developed during research into the trace components of lily-of-the-valley and is valued for its powerful green-floral character. chemicalbook.comthegoodscentscompany.com
More recent advancements in the field include the use of photoredox catalysis to achieve anti-Markovnikov hydrofunctionalization of alkenols. nih.gov This modern approach allows for the addition of functional groups to the double bond with a regioselectivity that is opposite to what is typically observed, opening up new synthetic pathways. nih.gov The synthesis and stereochemical assignment of complex natural products containing unsaturated alcohol moieties also continue to be an active area of research. mdpi.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Methyldec-3-en-5-ol (Undecavertol) |
| Allyl alcohol |
| Aldehydes |
| Ketones |
| Saturated alcohols |
| Carbonyl compounds |
| (R)-4-methyldec-4-en-3-ol |
| (S)-4-methyldec-4-en-3-ol |
| (3R, 4E)-4-methyldec-4-en-3-ol |
| (3S, 4E)-4-methyldec-4-en-3-ol |
| (3R, 4Z)-4-methyldec-4-en-3-ol |
Structure
3D Structure
Properties
CAS No. |
848564-56-7 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-methyldec-4-en-3-ol |
InChI |
InChI=1S/C11H22O/c1-4-6-7-8-9-10(3)11(12)5-2/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
FGYRJHXJMWIBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C)C(CC)O |
Origin of Product |
United States |
Synthetic Strategies for 4 Methyldec 4 En 3 Ol
Established Methodologies for its Preparation
Established methods for preparing 4-methyldec-4-en-3-ol and similar allylic alcohols often involve nucleophilic additions to carbonyl compounds.
Grignard Reaction Approaches
A primary and well-established method for the synthesis of this compound is the Grignard reaction. libretexts.orgbyjus.com This involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable aldehyde or ketone. libretexts.org Specifically, the alkylation of 2-methylnon-2-enal with ethylmagnesium bromide is a direct route to produce this compound.
In this reaction, the ethyl group from the ethylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylnon-2-enal. youtube.com This addition breaks the carbon-oxygen pi bond, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an acid, such as a dilute aqueous solution of hydronium ion, protonates the alkoxide to yield the final product, this compound. youtube.com The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions to prevent the highly reactive Grignard reagent from reacting with water. byjus.comchemicalbook.com
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Methylnon-2-enal | Ethylmagnesium bromide | This compound | Grignard Reaction |
This table outlines the specific Grignard reaction for the synthesis of this compound.
Other Alkylation and Addition Reactions for Unsaturated Alcohols
Beyond Grignard reagents, other alkylation and addition reactions are employed for the synthesis of unsaturated alcohols. These methods offer alternative pathways and can sometimes provide better yields or selectivity depending on the substrate.
Organolithium reagents, for instance, are also powerful nucleophiles that can add to carbonyl compounds in a manner similar to Grignard reagents. organic-chemistry.org Additionally, organozinc reagents, often used in the presence of a catalyst, can provide a milder alternative for the alkylation of aldehydes and ketones. organic-chemistry.org
Conjugate addition reactions, such as the Michael addition, represent another important class of reactions for the synthesis of complex alcohols. pressbooks.pub In this type of reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. pressbooks.pub While not a direct route to this compound, this method is crucial for building the carbon skeleton of related unsaturated compounds.
Furthermore, transition-metal-catalyzed reactions have emerged as powerful tools for C-C bond formation. mdpi.com For example, rhodium-catalyzed additions of C-H bonds to allylic alcohols and α,β-unsaturated ketones provide a modern and efficient route to β-aryl carbonyl compounds. mdpi.com
Stereoselective Synthesis of this compound and Related Chirality
The synthesis of specific stereoisomers of this compound is of significant interest, as different enantiomers and diastereomers can possess distinct properties. vulcanchem.com Stereoselective synthesis aims to control the formation of these isomers. iupac.org
Diastereoselective Synthesis of Related Trisubstituted Olefins
The synthesis of trisubstituted olefins, a structural feature of this compound, with high diastereoselectivity is a challenging but important goal in organic synthesis. rsc.orgtandfonline.com One effective strategy involves a silicon-tethered ring-closing metathesis (RCM) approach. rsc.orgacs.org This method allows for the synthesis of both E- and Z-trisubstituted alkenes with an adjacent allylic alcohol. rsc.org
Another approach involves the stereoselective construction of β-hydroxy phosphonamidates, which can then undergo thermolysis to yield trisubstituted olefins with high geometrical purity. tandfonline.com Hydroboration-oxidation of highly functionalized trisubstituted olefins has also been shown to proceed with high stereoselectivity. thieme-connect.com
Enantioselective Approaches to Chiral Alkenols
The creation of chiral centers with a specific configuration is achieved through enantioselective synthesis. For allylic alcohols like this compound, several powerful methods have been developed.
Krische's Iridium-Catalyzed Crotylation: Michael Krische and his group have developed iridium-catalyzed methods for the enantioselective crotylation of alcohols and aldehydes. sigmaaldrich.comnih.govacs.orgrsc.org These reactions utilize an iridium catalyst, often in conjunction with a chiral phosphine (B1218219) ligand, to couple an allyl acetate (B1210297) derivative with an alcohol or aldehyde. nih.govacs.org This approach is notable for proceeding via a transfer hydrogenation mechanism, which avoids the need for pre-formed organometallic reagents. rsc.orgrsc.org The total synthesis of natural products like acremolides A and B has successfully employed Krische's Ir-catalyzed crotylation. pkusz.edu.cn
Brown's Borane-Mediated Crotylation: Herbert C. Brown pioneered the use of chiral boranes for asymmetric synthesis. soci.org His borane-mediated crotylation reactions are highly effective for the enantioselective synthesis of homoallylic alcohols. tminehan.com This method involves the use of chiral allylboranes, such as those derived from α-pinene, which react with aldehydes to produce the desired alcohol with high enantioselectivity. soci.orgtminehan.com The stereochemical outcome is dictated by a well-ordered, chair-like transition state. tminehan.com Brown's crotylation has been a key step in the total syntheses of numerous complex natural products, including colletopeptide A and colletotrichamide A. pkusz.edu.cn
| Method | Catalyst/Reagent | Key Features |
| Krische's Crotylation | Iridium catalyst with chiral phosphine ligand | Transfer hydrogenation mechanism, avoids pre-formed organometallics. rsc.orgrsc.org |
| Brown's Crotylation | Chiral allylboranes (e.g., from α-pinene) | Utilizes stoichiometric chiral reagents, predictable stereochemistry via chair-like transition state. tminehan.com |
This table compares key aspects of Krische's and Brown's enantioselective crotylation methods.
Optimization of Synthetic Routes and Reaction Efficiencies
Optimizing synthetic routes is crucial for improving yields, reducing waste, and making processes more cost-effective and environmentally friendly. For the synthesis of this compound and related compounds, optimization can involve several strategies.
One area of focus is the development of more efficient catalytic systems. For instance, research into iridium-catalyzed reactions has led to the development of single-component catalysts that offer enhanced diastereoselectivity and enantioselectivity. sigmaaldrich.com The choice of ligand and additives can also have a significant impact on the reaction outcome. researchgate.net
The development of greener synthetic methods is also a key consideration. This includes the use of biocatalysis, such as enzyme-mediated reactions, which can offer high selectivity under mild conditions. polimi.itmdpi.com Additionally, exploring reactions in more environmentally benign solvents or even under solvent-free conditions can significantly improve the sustainability of a synthetic route. rsc.org
Reactivity and Mechanistic Investigations of 4 Methyldec 4 En 3 Ol
Characterization of Reaction Pathways and Functional Group Transformations
The reactivity of 4-Methyldec-4-en-3-ol and its isomers is characterized by several key transformations:
Oxidation: The secondary alcohol group in this compound can be oxidized to the corresponding ketone, 4-methyldec-4-en-3-one. In contrast, tertiary alcohol analogs resist oxidation under similar conditions. vulcanchem.com
Hydrogenation: The carbon-carbon double bond can be saturated through catalytic hydrogenation to yield 4-methyldecan-3-ol. vulcanchem.com
Esterification: The hydroxyl group readily reacts with acyl chlorides or carboxylic acids to form esters, a transformation that can enhance the compound's volatility for analytical purposes. vulcanchem.com
A related isomer, 4-methyldec-3-en-5-ol, is noted for its utility as a building block in the synthesis of fragrances and flavorings due to its distinct unsaturated alcohol functionality. chemimpex.com
Role as a Synthetic Intermediate in Complex Molecule Construction
The unique structural features of this compound and its derivatives make them valuable intermediates in the assembly of more complex molecular architectures, including natural products and other organic frameworks.
While direct evidence of this compound in the synthesis of acremolides and colletotrichamide A is not explicitly detailed in the available search results, the synthesis of these natural products involves structurally similar long-chain unsaturated alcohol fragments.
For instance, the total synthesis of acremolides A and B utilizes a homoallylic alcohol, (3R,4S)-1-(benzyloxy)-4-methylhex-5-en-3-ol, as a key building block. nih.gov This intermediate shares the core structural motif of a methylated unsaturated alcohol with this compound. The synthesis proceeds through several steps, including an Iridium-catalyzed asymmetric allylation, esterification, and a ring-closing metathesis to form the 12-membered macrolactone ring characteristic of acremolides. nih.gov
Similarly, the synthesis of colletotrichamide A employs a related unsaturated alcohol, (3S,4S,9R,E)-9-(benzyloxy)-1-((tert-butyldimethylsilyl)oxy)-4-methyldec-5-en-3-ol, which is constructed via a Grubbs II catalyst-mediated cross-metathesis reaction. mdpi.com This highlights the strategic importance of such intermediates in constructing the fatty acid chains of complex natural products.
Table 1: Key Intermediates in the Synthesis of Acremolide B and Colletotrichamide A
| Natural Product | Key Intermediate | Synthetic Strategy |
| Acremolide B | (3R,4S)-1-(benzyloxy)-4-methylhex-5-en-3-ol | Krische asymmetric anti-crotylation, Olefin cross-metathesis |
| Colletotrichamide A | (3S,4S,9R,E)-9-(benzyloxy)-1-((tert-butyldimethylsilyl)oxy)-4-methyldec-5-en-3-ol | Grubbs II catalyzed cross-metathesis |
This table showcases structurally similar intermediates to this compound used in complex natural product synthesis.
A patent for novel chromanol derivatives mentions the potential use of compounds derived from myrcene, which could include structures analogous to this compound, in their synthesis. google.com These chromanol derivatives are of interest for their antioxidant properties and potential applications in the food and feed industries. google.com The synthesis of such compounds often involves the reaction of a terpene-derived alcohol with a hydroquinone (B1673460) equivalent to form the chroman ring system.
Specific Reaction Classes Relevant to Unsaturated Alcohol Systems
The reactivity of this compound can be further understood by examining reaction classes that are characteristic of unsaturated alcohols and related conjugated systems.
Mercury(II) salts are effective catalysts for the cyclization of unsaturated compounds, including enynones (compounds containing both a double and a triple bond conjugated with a ketone). beilstein-journals.orgnih.gov While not directly involving this compound, the principles of these reactions are relevant to its potential transformations. For example, γ-hydroxy acetylene (B1199291) ketones can undergo mercuration followed by carbonylation to form furan (B31954) derivatives. acs.org The mercury(II) salt acts as a Lewis acid, activating the alkyne towards nucleophilic attack by the tethered hydroxyl group, leading to the formation of a heterocyclic ring. beilstein-journals.orgnih.gov
Table 2: Examples of Mercury(II)-Catalyzed Cyclizations
| Substrate Type | Catalyst | Product Type |
| Hydroxy-alkene derivatives | Hg(OAc)₂ | Furanose derivatives |
| Acetylenic silyl (B83357) enol ethers | HgCl₂ | Carbocyclic compounds |
| Allenes and alkynes | Hg(OTf)₂ | Tetrahydropyran derivatives |
This table illustrates the versatility of Mercury(II) salts in catalyzing the cyclization of various unsaturated systems, a reaction type potentially applicable to derivatives of this compound.
The conjugated system that would be present in the oxidized form of this compound (4-methyldec-4-en-3-one) is susceptible to nucleophilic addition. In such α,β-unsaturated carbonyl compounds, nucleophiles can add either directly to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4- or conjugate addition). fiveable.mejove.commakingmolecules.com The outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions. Weaker nucleophiles, such as amines, alcohols, and thiols, generally favor 1,4-addition. jove.commakingmolecules.com The initial product of conjugate addition is an enolate ion, which is then protonated to give the saturated ketone. openstax.org
Allylic Rearrangements in Unsaturated Alcohol Systems
Allylic rearrangements are a class of organic reactions where a double bond in an allyl chemical compound shifts to the adjacent carbon atom. In the context of unsaturated alcohols like this compound, these rearrangements are of significant interest as they can lead to the formation of isomeric products, often with different structural and stereochemical properties. The study of these reactions provides insight into reaction mechanisms and allows for the synthesis of novel molecular structures.
The fundamental driving force for an allylic rearrangement is the formation of a more stable intermediate or product. For allylic alcohols, these rearrangements can be catalyzed by acids or metals and can proceed through various mechanisms, including pericyclic reactions and those involving carbocation intermediates. rit.edursc.org
One of the most common types of allylic rearrangements for alcohols is the acid-catalyzed 1,3-transposition. rsc.org In the case of a tertiary allylic alcohol such as this compound, the reaction is initiated by the protonation of the hydroxyl group by an acid, forming a good leaving group (water). The departure of the water molecule generates a stabilized tertiary allylic carbocation. This intermediate can then be attacked by a nucleophile at either of the two electrophilic carbons, leading to a mixture of products. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors.
Sigmatropic rearrangements represent another major pathway for allylic systems. These are concerted, pericyclic reactions that involve the migration of a sigma-bond across a π-system. libretexts.orgorganic-chemistry.org The Claisen rearrangement and its variants are prominent examples of wikipedia.orgwikipedia.org-sigmatropic shifts that are highly valuable in synthetic chemistry. organic-chemistry.org The Johnson-Claisen rearrangement, for instance, converts an allylic alcohol into a γ,δ-unsaturated ester by reacting it with a trialkyl orthoacetate under mildly acidic conditions. name-reaction.comlibretexts.orgjk-sci.com This reaction proceeds through a ketene (B1206846) acetal (B89532) intermediate which then undergoes the wikipedia.orgwikipedia.org-sigmatropic shift. jk-sci.comtcichemicals.com Such reactions are known for their high stereoselectivity, often proceeding through a chair-like transition state to afford specific stereoisomers. organic-chemistry.org
The table below illustrates a representative acid-catalyzed allylic rearrangement that this compound could undergo, leading to the formation of a constitutional isomer.
Table 1: Representative Acid-Catalyzed Allylic Rearrangement of this compound
| Reactant | Catalyst/Conditions | Potential Products | Reaction Type |
|---|---|---|---|
| This compound | Dilute H₂SO₄, Heat | 4-Methyldec-3-en-3-ol (Isomer A), 2-Methyl-dec-3-en-2-ol (Isomer B) | Acid-Catalyzed Allylic Rearrangement (SN1') |
Another important class of rearrangements applicable to allylic alcohols is the wikipedia.orgname-reaction.com-sigmatropic rearrangement. wikipedia.org The Wittig rearrangement, for example, involves the conversion of an allylic ether (which can be formed from the corresponding alcohol) into a homoallylic alcohol. libretexts.orgrsc.org This reaction is typically base-catalyzed and proceeds through a concerted wikipedia.orgname-reaction.com-sigmatropic shift. rsc.org
Furthermore, oxidative rearrangements of tertiary allylic alcohols can be achieved using various reagents, including those based on chromium or, more recently, environmentally friendlier systems like TEMPO/PhIO with a Lewis acid catalyst. thieme-connect.comthieme-connect.com These reactions often proceed via a 1,3-transposition mechanism to yield β-substituted enones. thieme-connect.com Iron-mediated rearrangements have also been developed, providing a mild, one-pot procedure to isomerize tertiary allylic alcohols produced in situ from α,β-unsaturated ketones. acs.org
The specific pathway and product distribution in the rearrangement of this compound would depend on the chosen reaction conditions, including the type of catalyst (acid, metal, or base), solvent, and temperature. rit.edu Mechanistic investigations into these transformations are crucial for controlling the reaction outcome and for the rational design of synthetic routes to desired target molecules.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) Data Analysis for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy of 4-methyldec-4-en-3-ol provides critical information for its structural determination. Analysis of a reported ¹H NMR spectrum reveals key signals that correspond to the different types of protons present in the molecule. For instance, a signal observed around 5.19 ppm is attributed to the vinylic proton, which is coupled to the protons of the adjacent methyl group. rsc.org The carbinol proton, the one attached to the carbon bearing the hydroxyl group, typically appears as a multiplet due to coupling with neighboring protons. The various methylene (B1212753) and methyl groups throughout the decenyl chain give rise to a series of signals in the upfield region of the spectrum, and their specific chemical shifts and coupling patterns allow for precise assignment. rsc.org
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 5.19 | dq | 8.4, 1.3 | =CH- |
| 4.55 | dq | 8.4, 6.3 | -CH(OH)- |
| 1.96 | td | 7.5, 1.2 | =C-CH₂- |
| 1.65 | d | 1.3 | =C-CH₃ |
| 1.45 | br s | -OH | |
| 1.41 – 1.32 | m | -CH₂- | |
| 1.31 – 1.23 | m | -(CH₂)₃- | |
| 1.21 | d | 6.3 | -CH(OH)-CH₃ |
| 0.88 | t | 7.2 | -CH₂-CH₃ |
Data sourced from a study on the synthesis of (S,E)-4-methyldec-3-en-2-ol, a closely related isomer. The assignments are inferred based on general principles and data for similar structures. rsc.org
Carbon-13 NMR (¹³C NMR) Data for Carbon Connectivity and Environments
Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, offering direct insight into the number of different carbon environments. The chemical shifts of these signals are indicative of the type of carbon (e.g., sp³, sp², carbinol) and its local electronic environment. For example, the sp² carbons of the double bond are expected to resonate in the downfield region, typically between 120 and 140 ppm. The carbinol carbon, attached to the electronegative oxygen atom, will also be shifted downfield relative to the other sp³ carbons of the alkyl chain.
Table 2: ¹³C NMR Data for a Related Isomer, (S,E)-4-Methyloct-3-en-2-ol
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 137.9 | =C(CH₃)- |
| 128.9 | =CH- |
| 64.7 | -CH(OH)- |
| 39.1 | =C-CH₂- |
| 29.8 | -CH₂- |
| 23.6 | -CH(OH)-CH₃ |
| 22.3 | -CH₂- |
| 16.3 | =C-CH₃ |
| 13.9 | -CH₂-CH₃ |
This data is for a shorter-chain analog and provides an illustrative example of the expected chemical shifts. rsc.org
Application of Two-Dimensional NMR Techniques
While one-dimensional NMR provides a wealth of information, complex structures often benefit from two-dimensional (2D) NMR techniques. Correlations observed in 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can unambiguously establish the connectivity between protons and carbons. For a molecule like this compound, a COSY spectrum would show correlations between the vinylic proton and the adjacent allylic protons, as well as between the carbinol proton and its neighbors. An HSQC spectrum would directly link each proton to its attached carbon, confirming the assignments made from the 1D spectra.
Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.org The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The presence of a carbon-carbon double bond (C=C) would be confirmed by a stretching vibration band around 1650-1680 cm⁻¹. Additionally, C-H stretching vibrations for both sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3390 | O-H Stretch | Alcohol |
| ~2933 | C-H Stretch (sp³) | Alkyl Chain |
| ~1670 | C=C Stretch | Alkene |
| ~1462 | C-H Bend | Alkyl Group |
| ~1058 | C-O Stretch | Alcohol |
Data is based on a reported spectrum for a closely related compound. rsc.orgwiley-vch.de
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₂₂O), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 170.1671. However, in electron ionization (EI) mass spectrometry, the molecular ion peak for alcohols can be weak or absent. Instead, a prominent peak corresponding to the loss of a water molecule ([M-H₂O]⁺) is often observed. acs.org Other characteristic fragmentation patterns can provide further structural information. For example, cleavage of the bond alpha to the hydroxyl group is a common fragmentation pathway for alcohols.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 170 | [C₁₁H₂₂O]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 152 | [M - H₂O]⁺ |
| 141 | [M - C₂H₅]⁺ |
| 85 | [C₅H₉O]⁺ |
Fragmentation patterns are predicted based on general principles and data from similar compounds. wiley-vch.de
Chromatographic Methods for Isolation, Separation, and Purity Assessment
Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of chemical compounds. For a moderately polar compound like this compound, several chromatographic methods are applicable.
Flash Column Chromatography: This is a common and effective method for the purification of synthetic reaction mixtures. By using a silica (B1680970) gel stationary phase and a solvent system of appropriate polarity, such as a mixture of pentane (B18724) and diethyl ether, this compound can be efficiently separated from starting materials, byproducts, and other impurities. wiley-vch.de
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture. oup.com The retention time of this compound in a GC system is dependent on its volatility and its interaction with the stationary phase of the column. This technique is also invaluable for determining the purity of a sample and for quantitative analysis. rsc.org
High-Performance Liquid Chromatography (HPLC): For less volatile derivatives or for chiral separations, HPLC is the method of choice. For instance, the enantiomeric excess of a chiral alcohol like this compound can be determined by HPLC after derivatization with a chiral agent or by using a chiral stationary phase. rsc.org
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S,E)-4-Methyldec-3-en-2-ol |
| (S,E)-4-Methyloct-3-en-2-ol |
| Pentane |
Flash Chromatography Applications in Purification
Flash chromatography is a cornerstone technique in synthetic chemistry for the rapid and efficient purification of target compounds from reaction mixtures. wikipedia.org This method utilizes a stationary phase, typically silica gel, packed into a column, and a mobile phase (eluent) that is pushed through the column under positive pressure, usually with compressed air or nitrogen. wikipedia.org The separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases. wikipedia.org For a moderately polar compound like this compound, an allylic alcohol, flash chromatography is an ideal purification method following its synthesis.
In a typical purification scenario for an unsaturated alcohol, the crude reaction mixture is first concentrated to remove the reaction solvent. The residue is then loaded onto a silica gel column. The choice of eluent system is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). wikipedia.orgmdpi.com For compounds with polarity similar to this compound, a common mobile phase consists of a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc) or diethyl ether (Et₂O). mdpi.commit.edu The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the target compound that allows for effective separation from impurities.
The process involves eluting the column with the chosen solvent system, starting with a lower polarity mixture and sometimes gradually increasing the polarity to elute more strongly retained compounds. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound. Research on the synthesis of various substituted and unsaturated alcohols frequently reports the use of flash chromatography on silica gel with hexane/ethyl acetate solvent systems for purification. mdpi.comscielo.br
Table 1: Representative Flash Chromatography Parameters for Purification of Unsaturated Alcohols
| Parameter | Description | Typical Values/System | Source(s) |
|---|---|---|---|
| Stationary Phase | The solid adsorbent that retains compounds based on polarity. | Silica gel (230–400 mesh) | mdpi.com |
| Mobile Phase (Eluent) | The solvent system that carries the compounds through the column. | Hexanes/Ethyl Acetate (EtOAc) | mdpi.comscielo.br |
| Petroleum Ether/Ethyl Acetate | rsc.org | ||
| Hexanes/Diethyl Ether (Et₂O) | mit.edu | ||
| Eluent Ratio | The volumetric ratio of non-polar to polar solvent, optimized via TLC. | Ranging from 9:1 to 1:1 (Hexanes:EtOAc) | mdpi.com |
| Loading Method | How the crude sample is introduced to the column. | Dry loading (adsorbed onto silica) or direct liquid loading. | wikipedia.org |
| Detection Method | Method for visualizing the compound on a TLC plate for analysis. | UV light, potassium permanganate (B83412) (KMnO₄) stain, or phosphomolybdic acid (PMA) stain. | mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is extensively used for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for characterizing substances like this compound. gaacademy.org The technique can be used to confirm the identity of a synthesized compound, assess its purity, and quantify its presence in a mixture. gaacademy.orgcoresta.org
In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. A carrier gas, typically helium, transports the vaporized sample through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase (e.g., a polysiloxane polymer like in an HP-5 or Rxi-5Sil MS column) that interacts differently with each component of the sample, causing them to travel through the column at different speeds and thus separate over time. nih.govrsc.org
As each separated component elutes from the column, it enters the mass spectrometer's ion source. There, it is bombarded with high-energy electrons in a process called Electron Ionization (EI), which causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•), and to break apart into smaller, characteristic fragment ions. libretexts.org These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a molecular "fingerprint" for the compound.
For an allylic alcohol like this compound, the fragmentation pattern in EI-MS is predictable. The molecular ion peak may be weak or absent. libretexts.org Key fragmentation pathways include the cleavage of the carbon-carbon bond adjacent to the oxygen atom (alpha-cleavage), dehydration (loss of H₂O), and cleavage at the allylic position. libretexts.orgnih.gov Analysis of a structural isomer, 3-isopropyl-4-methyl-dec-1-en-4-ol, shows a top peak at m/z 69, which is indicative of fragmentation common to such structures. nih.gov By comparing the obtained mass spectrum with libraries of known spectra (e.g., NIST/Wiley), the identity of the compound can be confirmed with high confidence. innovareacademics.in
Table 2: Typical GC-MS System Parameters for Analysis of Volatile Alcohols
| Parameter | Description | Typical Setting | Source(s) |
|---|---|---|---|
| GC System | Gas Chromatograph Model | Agilent or PerkinElmer systems | rsc.orginnovareacademics.in |
| Column | Capillary column for separation. | Rxi-5Sil MS or HP-5 (30 m x 0.25 mm x 0.25 µm) | nih.govrsc.org |
| Carrier Gas | Inert gas to move the sample through the column. | Helium at a flow rate of 1 mL/min | nih.gov |
| Injector Temperature | Temperature at which the sample is vaporized. | 230 °C | nih.gov |
| Oven Program | Temperature gradient used to elute compounds. | Initial temp 40-50 °C, ramped to 280-300 °C. | scielo.brnih.gov |
| MS System | Mass Spectrometer Detector | Quadrupole or Ion Trap Mass Detector | nih.gov |
| Ionization Mode | Method for creating ions from the analyte. | Electron Ionization (EI) at 70 eV | libretexts.org |
| Mass Range | The range of m/z values scanned by the detector. | 40-550 amu | - |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₁H₂₂O]⁺• | Molecular Ion (M⁺•) |
| 155 | [C₁₀H₁₉O]⁺ | Loss of methyl radical (•CH₃) |
| 152 | [C₁₁H₂₀]⁺• | Loss of water (H₂O) from the molecular ion |
| 113 | [C₇H₁₃O]⁺ | Alpha-cleavage: loss of butyl radical (•C₄H₉) |
| 99 | [C₆H₁₁O]⁺ | Alpha-cleavage: loss of pentenyl radical (•C₅H₉) |
| 69 | [C₅H₉]⁺ | Allylic cation from cleavage of the C-C bond adjacent to the double bond |
| 57 | [C₄H₉]⁺ | Butyl cation |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Stability
Quantum chemical calculations are instrumental in determining the three-dimensional structure and relative stabilities of different conformations of a molecule. For a flexible molecule such as 4-Methyldec-4-en-3-ol, multiple low-energy conformations, or conformers, are expected to exist due to rotation around its single bonds.
Density Functional Theory (DFT) is a common quantum chemical method used for such calculations. epstem.netrsc.orgbas.bg For instance, the B3LYP or B3PW91 functionals with an appropriate basis set, such as 6-311G(d,p), are often employed to optimize the geometry of molecules and calculate their energies. epstem.net These calculations would likely reveal the preferred orientations of the decyl chain and the hydroxyl group relative to the carbon-carbon double bond in this compound.
Table 1: Representative Quantum Chemical Methods for Molecular Structure and Stability
| Method | Description | Typical Application |
| Ab initio | Based on first principles of quantum mechanics without empirical parameters. | High-accuracy calculations for small to medium-sized molecules. |
| Density Functional Theory (DFT) | A quantum mechanical method that maps the many-electron problem onto a single-particle problem. | A widely used method for a broad range of chemical systems, offering a good balance of accuracy and computational cost. epstem.netrsc.orgbas.bg |
| Semi-empirical | Uses parameters derived from experimental data to simplify calculations. | Suitable for very large molecules where ab initio or DFT methods are computationally too expensive. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states. For allylic alcohols like this compound, computational studies can provide insights into their reactivity in various transformations.
For example, DFT calculations have been used to study the mechanism of palladium-catalyzed amination reactions of allylic alcohols. mdpi.com These studies have shown the importance of cooperative hydrogen-bonding in facilitating the reaction. mdpi.com Similarly, the mechanism of nickel-catalyzed carboxylation of allylic alcohols has been investigated using DFT, revealing that the activation of the allylic alcohol is the rate-determining step. bohrium.com The isomerization of allylic alcohols to ketones, catalyzed by ruthenium(II) complexes, has also been explored through computational methods, which helped to differentiate between possible reaction pathways. rsc.org
These computational studies on related allylic alcohols provide a framework for predicting the reactivity of this compound in similar catalytic processes. By modeling the reaction pathways, it is possible to understand how the substituents on the allylic alcohol influence the reaction energetics and, consequently, the reaction outcome.
Prediction of Spectroscopic Properties and Reactivity Parameters
Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can aid in the characterization of molecules. For instance, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR isotropic chemical shifts. epstem.net The calculated spectra can be compared with experimental data to confirm the structure of the molecule.
Furthermore, computational methods can be used to predict reactivity parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity. The HOMO-LUMO energy gap can provide information about the chemical stability of the molecule. epstem.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Studies on other unsaturated alcohols have shown that computational models can accurately predict OH stretching frequencies, which are sensitive to the conformation of the alcohol. rsc.org This approach could be valuable in analyzing the infrared spectrum of this compound.
Table 2: Predicted Reactivity Parameters from Computational Chemistry
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. epstem.net |
| Molecular Electrostatic Potential (MEP) | A plot of the electrostatic potential on the electron density surface. | Identifies regions of positive and negative electrostatic potential, predicting sites for chemical reactions. epstem.net |
Conformational Analysis and Interconversion Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For α,β-unsaturated systems, such as the related enones, the planarity of the conjugated system is a key factor. acs.org The two main planar conformations are the s-cis and s-trans conformers, referring to the arrangement about the single bond connecting the carbonyl group and the double bond.
While this compound is an unsaturated alcohol and not a ketone, the principles of conformational analysis of the conjugated system are analogous. Computational studies on α,β-unsaturated ketones have shown that the relative stability of the s-cis and s-trans conformers can significantly influence their reactivity. rsc.org For example, the transition state energies for reactions can be substantially different for the two conformers. rsc.org
In addition to the conformation of the conjugated system, the long alkyl chain in this compound introduces many more degrees of freedom, leading to a complex potential energy surface with numerous local minima corresponding to different conformers. Computational methods like molecular dynamics and Monte Carlo simulations can be used to explore this conformational space and identify the most populated conformers at a given temperature. ru.nl Studies on related α,β-unsaturated aldehydes and ketones have provided insights into their conformational preferences and the energy barriers for interconversion. acs.org
Research Applications and Potential in Specialized Chemical Fields
Synthetic Utility in Bioactive Molecule Research
The specific stereochemistry and functional groups of 4-Methyldec-4-en-3-ol make it a valuable precursor in the synthesis of various bioactive molecules.
Chiral Synthons for Semisynthesis of Bioregulators (e.g., insect pheromones)
Chirality is a critical factor in the biological activity of many insect pheromones, which are essential for communication and mating. mdpi.com The synthesis of specific stereoisomers of these pheromones is crucial for their effectiveness in integrated pest management programs. mdpi.com These programs utilize synthetic pheromones for monitoring insect populations, mass trapping, and disrupting mating patterns, offering an environmentally conscious alternative to traditional insecticides. mdpi.com
This compound and its structural analogs, such as 4-methylheptan-3-ol, serve as important chiral synthons in the creation of these bioregulators. mdpi.compherobase.com For instance, different stereoisomers of 4-methylheptan-3-ol act as aggregation pheromones for various species of bark beetles, including the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali). mdpi.com The synthesis of these specific stereoisomers often involves stereoselective reactions to create the necessary chiral centers. pherobase.com The development of efficient synthetic routes to these chiral methyl-branched pheromones is an active area of research. sioc-journal.cn
Intermediates in Pharmaceutical Research and Drug Discovery (excluding clinical data)
The structural motifs present in this compound are also found in molecules of pharmaceutical interest. Its ability to be transformed into various derivatives makes it a useful intermediate in the synthesis of potential drug candidates. chemimpex.com For example, derivatives of similar structures have been explored in the synthesis of complex natural products with potential therapeutic applications. mdpi.com
In one instance, a related compound, (E)-ethyl 4-methyldec-4-en-8-ynoate, was synthesized as an intermediate in a multi-step process. google.com This highlights the utility of the 4-methyldec-4-ene scaffold in building more complex molecular architectures that could be relevant in pharmaceutical research. The synthesis of cyclic depsipeptides, a class of compounds with potential for drug discovery, has also utilized intermediates with structural similarities to this compound. mdpi.com
Contributions to Agrochemical Development
Beyond its role in insect pheromones, this compound and its derivatives have potential applications in the broader field of agrochemical development. The synthesis of optically active low-molecular-weight bioregulators, including juvenoids, has been explored using related terpenoid starting materials. researchgate.net Ozonolysis of such compounds can lead to key synthons for agriculturally relevant molecules. researchgate.netdergipark.org.tr
The development of new agrochemicals often relies on the availability of versatile chemical building blocks. The functional groups of this compound allow for a variety of chemical transformations, making it a candidate for the synthesis of novel pesticides or plant growth regulators. For example, the synthesis of (-)-Pestalotin, a gibberellin synergist, and NK10958P, a plant growth regulator, has involved synthetic strategies with intermediates that share structural features with this compound. ucl.ac.uk
Development of Novel Materials and Functional Molecules
The fragrance and flavor industry utilizes this compound, often under the trade name Undecavertol, for its powerful green and floral scent profile. thegoodscentscompany.comsci-hub.se It is a key ingredient in perfumes and other scented products. chemimpex.comthegoodscentscompany.com Its structural isomer, 4-Methyldec-3-en-5-ol, is also noted for its use in fragrance and flavor applications. chemimpex.com
The development of novel materials can also benefit from the unique properties of this compound. Its unsaturated nature allows for polymerization or incorporation into larger molecular frameworks, potentially leading to new polymers or functional materials with specific olfactory or other sensory properties. The synthesis of related compounds like 3-ethyl-4-methyldec-4-en-1-ol (B13385661) and its acetate (B1210297) ester further demonstrates the exploration of this chemical space for creating new fragrance and flavor materials. google.com
Advanced Organic Synthesis Methodologies Development
The synthesis of this compound and its analogs often requires the use and development of advanced organic synthesis methodologies. iranchembook.ir The construction of its specific stereochemistry and the control of the double bond geometry present challenges that drive innovation in synthetic chemistry.
Methods such as asymmetric synthesis, stereoselective reductions, and carbon-carbon bond-forming reactions are employed to prepare this and related chiral alcohols. mdpi.compherobase.com For instance, the one-pot, multi-enzymatic synthesis of the four stereoisomers of 4-methylheptan-3-ol showcases the power of biocatalysis in achieving high stereoselectivity. mdpi.com Furthermore, the synthesis of intermediates for complex molecules often involves sophisticated techniques like olefin metathesis and stereoselective aldol (B89426) additions. mdpi.comiranchembook.ir The ongoing research into the synthesis of such chiral building blocks contributes to the broader toolkit of synthetic organic chemists. rushim.ru
Q & A
Q. Methodological Insight :
- Oxidative methods : Pyridinium chlorochromate (PCC) in dichloromethane (DCM) can oxidize allylic alcohols but may over-oxidize unsaturated bonds .
- Reductive methods : Catalytic hydrogenation (Pd/C, H₂) ensures stereochemical retention but requires inert atmospheres to prevent side reactions .
How can stereochemical control be achieved during the synthesis of this compound, and what advanced techniques validate enantiomeric purity?
Advanced
Stereoselective synthesis often employs chiral catalysts (e.g., Sharpless epoxidation catalysts) or enzymatic resolution. For example, lipase-mediated kinetic resolution can separate enantiomers with >90% enantiomeric excess (ee). Advanced validation methods include:
Q. Basic
Q. Advanced
- Reactive intermediate management : Use stabilizers (e.g., BHT for peroxidation-prone intermediates) during long-term storage .
What strategies optimize literature searches for this compound, ensuring comprehensive and reliable data collection?
Q. Basic
Q. Advanced
- FAIR data principles : Use repositories like Chemotion ELN or RADAR4Chem for reusable, annotated datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

